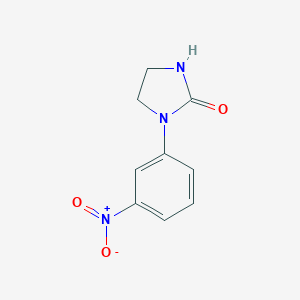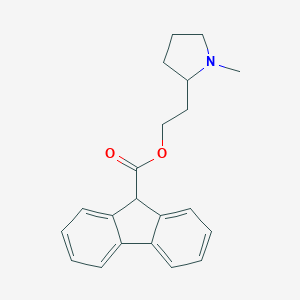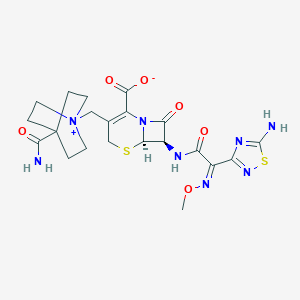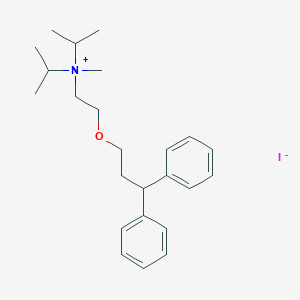
Diisopropyl(2-(3,3-diphenylpropoxy)ethyl)methylammonium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diisopropyl(2-(3,3-diphenylpropoxy)ethyl)methylammonium iodide, commonly known as DIPPEMAI, is a quaternary ammonium salt that has been synthesized and studied for its potential use as a phase transfer catalyst in organic chemistry. This compound has gained attention due to its unique structure and properties, which make it a promising candidate for various applications in scientific research.
Mecanismo De Acción
The mechanism of action of DIPPEMAI as a phase transfer catalyst involves its ability to facilitate the transfer of a reactant from one phase to another, typically from an aqueous phase to an organic phase. This is achieved through the formation of a complex between the catalyst and the reactant, which allows the reactant to cross the interface between the two phases.
Efectos Bioquímicos Y Fisiológicos
While there is limited research on the biochemical and physiological effects of DIPPEMAI, studies have shown that it is relatively non-toxic and does not exhibit significant cytotoxicity or mutagenicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of DIPPEMAI as a phase transfer catalyst is its high selectivity and efficiency in promoting organic reactions. It is also relatively easy to handle and can be readily synthesized in the laboratory. However, one limitation is that it is not effective for all types of organic reactions and may require optimization for specific applications.
Direcciones Futuras
There are several potential future directions for research on DIPPEMAI, including:
1. Investigation of its use as a catalyst in more complex organic reactions, such as asymmetric synthesis and polymerization reactions.
2. Development of new synthetic routes for DIPPEMAI that are more efficient and environmentally friendly.
3. Exploration of its potential use in biomedical applications, such as drug delivery and imaging.
4. Investigation of its potential as a surfactant or emulsifier in various industrial applications.
In conclusion, DIPPEMAI is a promising compound that has potential applications in various fields of scientific research. Its unique structure and properties make it a valuable tool for organic synthesis and catalysis, and further research may uncover additional applications and benefits.
Métodos De Síntesis
The synthesis of DIPPEMAI involves the reaction of 2-(3,3-diphenylpropoxy)ethylamine with methyl iodide in the presence of a base such as potassium carbonate. The resulting product is then quaternized with diisopropyl sulfate to yield DIPPEMAI as a white solid.
Aplicaciones Científicas De Investigación
DIPPEMAI has been studied for its potential use as a phase transfer catalyst in various organic reactions, including nucleophilic substitution, oxidation, and reduction reactions. It has also been investigated as a reagent for the synthesis of various organic compounds, such as amides, esters, and ethers.
Propiedades
Número CAS |
102571-24-4 |
|---|---|
Nombre del producto |
Diisopropyl(2-(3,3-diphenylpropoxy)ethyl)methylammonium iodide |
Fórmula molecular |
C24H36INO |
Peso molecular |
481.5 g/mol |
Nombre IUPAC |
2-(3,3-diphenylpropoxy)ethyl-methyl-di(propan-2-yl)azanium;iodide |
InChI |
InChI=1S/C24H36NO.HI/c1-20(2)25(5,21(3)4)17-19-26-18-16-24(22-12-8-6-9-13-22)23-14-10-7-11-15-23;/h6-15,20-21,24H,16-19H2,1-5H3;1H/q+1;/p-1 |
Clave InChI |
QHGIPKXRRAGDMI-UHFFFAOYSA-M |
SMILES |
CC(C)[N+](C)(CCOCCC(C1=CC=CC=C1)C2=CC=CC=C2)C(C)C.[I-] |
SMILES canónico |
CC(C)[N+](C)(CCOCCC(C1=CC=CC=C1)C2=CC=CC=C2)C(C)C.[I-] |
Sinónimos |
2-(3,3-diphenylpropoxy)ethyl-methyl-dipropan-2-yl-azanium iodide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




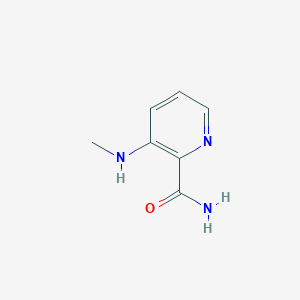
![N,N,2,6-tetramethyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline](/img/structure/B10437.png)

![(5S,6S)-6-(4-hydroxyphenyl)-6-methyl-5-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-7,8-dihydro-5H-naphthalen-2-ol](/img/structure/B10439.png)


